REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[n:9]1[cH:10][c:11]([CH2:24][C:25](=[O:26])[OH:27])[c:12]2[c:13]([C:20]([F:21])([F:22])[F:23])[c:14]([O:18][CH3:19])[cH:15][cH:16][c:17]12.[ClH:28].[n:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[n:9]1[cH:10][c:11]([CH2:24][C:25](=[O:26])[OH:27])[c:12]2[c:13]([C:20]([F:21])([F:22])[F:23])[c:14]([OH:18])[cH:15][cH:16][c:17]12
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Name
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COc1ccc2c(c(CC(=O)O)cn2C(=O)c2ccccc2)c1C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c(CC(=O)O)cn2C(=O)c2ccccc2)c1C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccncc1
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Name
|
|
Type
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product
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Smiles
|
O=C(O)Cc1cn(C(=O)c2ccccc2)c2ccc(O)c(C(F)(F)F)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |